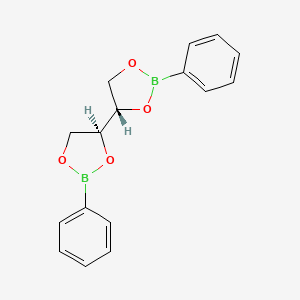
(4S)-2,2'-Diphenyl-4,4'-bi-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane is a boron-containing compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes two phenyl groups and a dioxaborolane ring. It is often used as a reagent in various chemical reactions due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane typically involves the reaction of phenylboronic acid with a suitable diol under specific conditions. One common method includes the use of a catalyst such as palladium to facilitate the coupling reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. Purification steps such as recrystallization or chromatography are often necessary to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron center to different oxidation states.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts are often used in coupling reactions.
Major Products
The major products formed from reactions involving (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane include various boronic acids, esters, and substituted phenyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Wissenschaftliche Forschungsanwendungen
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules and as a probe in biochemical assays.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of polymers, electronic materials, and other industrial products.
Wirkmechanismus
The mechanism of action of (4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron center can interact with nucleophiles, electrophiles, and other reactive species, facilitating a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylboronic acid: A simpler boron-containing compound used in similar reactions.
2,2’-Bipyridine: A ligand with a similar structure but different reactivity.
Dioxaborolane derivatives: Compounds with variations in the substituents on the dioxaborolane ring.
Uniqueness
(4S)-2,2’-Diphenyl-4,4’-bi-1,3,2-dioxaborolane is unique due to its specific combination of phenyl groups and dioxaborolane ring, which provides a balance of stability and reactivity. This makes it particularly useful in a wide range of chemical reactions and applications.
Eigenschaften
CAS-Nummer |
71185-04-1 |
|---|---|
Molekularformel |
C16H16B2O4 |
Molekulargewicht |
293.9 g/mol |
IUPAC-Name |
(4S)-2-phenyl-4-[(4S)-2-phenyl-1,3,2-dioxaborolan-4-yl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H16B2O4/c1-3-7-13(8-4-1)17-19-11-15(21-17)16-12-20-18(22-16)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16-/m0/s1 |
InChI-Schlüssel |
NXBKOCIJFFQUKQ-HOTGVXAUSA-N |
Isomerische SMILES |
B1(OC[C@H](O1)[C@@H]2COB(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
B1(OCC(O1)C2COB(O2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















